molecular formula C17H29ClN2O2 B4402298 1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride

1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride

Cat. No. B4402298
M. Wt: 328.9 g/mol
InChI Key: XWRJDGGKHVAQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a selective antagonist of the neuropeptide Y receptor subtype Y2. It was first synthesized in 2003 by scientists at GlaxoSmithKline as a potential treatment for obesity and diabetes. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride acts as a selective antagonist of the neuropeptide Y receptor subtype Y2, which is primarily expressed in the central nervous system. Neuropeptide Y is a peptide neurotransmitter that is involved in the regulation of feeding behavior, energy metabolism, and stress responses. By blocking the Y2 receptor, this compound reduces the activity of neuropeptide Y and its effects on these physiological processes.
Biochemical and Physiological Effects
In addition to its effects on food intake and glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been found to reduce anxiety-like behaviors in animal models, as well as improve cognitive function in models of Alzheimer's disease. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride is its selectivity for the Y2 receptor, which allows for more specific targeting of neuropeptide Y signaling pathways. However, its effects on other receptors and signaling pathways are not well understood, which may limit its usefulness in certain experimental contexts. Additionally, its relatively low potency and solubility may require higher doses and more complex formulations for in vivo studies.

Future Directions

There are several potential future directions for research on 1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride and neuropeptide Y signaling. One area of interest is the role of neuropeptide Y in addiction and substance abuse, as well as its potential as a target for addiction treatment. Another area of interest is the interaction between neuropeptide Y and the gut microbiome, and its implications for metabolic health and disease. Finally, further investigation into the molecular mechanisms of this compound and its effects on neuropeptide Y signaling may lead to the development of more potent and selective Y2 receptor antagonists for therapeutic use.

Scientific Research Applications

1-[2-(3-sec-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride has been used extensively in scientific research to study the role of neuropeptide Y and its receptors in various physiological processes. It has been shown to inhibit food intake and body weight gain in animal models of obesity, as well as improve glucose tolerance and insulin sensitivity in models of type 2 diabetes.

properties

IUPAC Name

1-[2-(3-butan-2-yloxyphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.ClH/c1-4-15(2)21-17-7-5-6-16(14-17)20-13-12-19-10-8-18(3)9-11-19;/h5-7,14-15H,4,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRJDGGKHVAQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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